N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
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Overview
Description
The compound N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a complex organic molecule characterized by multiple functional groups
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step reactions, starting from simpler molecules. One possible route could be:
Formation of the 1,3,4-thiadiazole ring: : This may involve a cyclization reaction of thiosemicarbazide derivatives with appropriate carboxylic acids or acid chlorides.
Attachment of the benzo[d][1,3]dioxol-5-ylamino group: : This could be achieved via a nucleophilic substitution reaction, where a suitable benzo[d][1,3]dioxole derivative is reacted with the thiadiazole intermediate.
Formation of the thio-oxo linkage: : This might involve the reaction of the amine derivative with a carbonyl compound, under specific conditions to ensure the formation of the thio-oxo linkage.
Attachment of the furan-2-carboxamide: : The final step may involve the formation of an amide bond between the thiadiazole intermediate and a furan carboxylic acid derivative.
Industrial Production Methods
In industrial settings, the production of this compound might involve optimization of the above synthetic route to maximize yield and minimize cost. The reaction conditions, such as temperature, pressure, solvents, and catalysts, would be carefully controlled to ensure consistency and efficiency. Scale-up processes might use flow chemistry techniques to handle the complexities of multi-step reactions.
Types of Reactions
Oxidation: : The thiadiazole and furan rings can undergo oxidation, leading to the formation of corresponding sulfoxides and sulphones.
Reduction: : The carbonyl groups in the benzo[d][1,3]dioxole and furan can be reduced to alcohols.
Substitution: : Nucleophilic substitution reactions can occur at the amino group or the thiadiazole ring, leading to various derivatives.
Common Reagents and Conditions
Oxidizing agents: : Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles: : Various amines, thiols, and halides.
Major Products Formed
Oxidation: : Formation of sulfoxides and sulphones.
Reduction: : Formation of alcohols.
Substitution: : Formation of various substituted derivatives of the parent compound.
Scientific Research Applications
The compound N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide has various applications:
Chemistry: : As a reagent in the synthesis of other complex molecules and as a building block in materials science.
Medicine: : Investigated for its potential as a pharmacological agent due to its diverse chemical functionalities that can interact with various biological targets.
Industry: : Used in the production of advanced materials, possibly including polymers or coatings.
Mechanism of Action
The compound's mechanism of action often involves its interaction with biological molecules, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety might mimic natural substrates or inhibitors, while the thiadiazole and furan groups can engage in various non-covalent interactions (e.g., hydrogen bonding, van der Waals interactions) with proteins, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Compared to other compounds with similar functional groups, N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)furan-2-carboxamide might offer unique properties due to the specific arrangement of its functional groups. Similar compounds include:
N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazole derivatives: : Similar functionalities but varying in their side chains.
Furan-2-carboxamide derivatives: : Varying primarily in the substituents on the furan ring.
Thiadiazole-based compounds: : Differing in the nature of substitutions on the thiadiazole ring.
The uniqueness of the target compound lies in its specific combination of benzo[d][1,3]dioxole, thiadiazole, and furan-2-carboxamide moieties, which can confer distinct chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N-[5-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O5S2/c21-13(17-9-3-4-10-12(6-9)25-8-24-10)7-26-16-20-19-15(27-16)18-14(22)11-2-1-5-23-11/h1-6H,7-8H2,(H,17,21)(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQCDZBFENHOCGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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